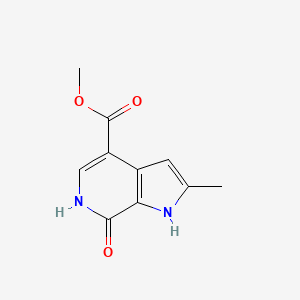

Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate

Description

Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes a methyl group, an oxo group, and a carboxylate ester, making it a valuable molecule for various chemical and biological applications.

Properties

IUPAC Name |

methyl 2-methyl-7-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-5-3-6-7(10(14)15-2)4-11-9(13)8(6)12-5/h3-4,12H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAURXYSBPVIOCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=O)NC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deprotonation and Alkylation of Pyridine Precursors

The synthesis of 6-azaindole derivatives often begins with functionalized pyridine substrates. In the method described by GB2298199A, a pyridine derivative is deprotonated using 2–3 equivalents of an alkyllithium reagent (e.g., n-butyllithium) at −10°C to 5°C in tetrahydrofuran (THF). This generates a lithiated intermediate that reacts with dimethylformamide (DMF) or methyl esters to introduce carbonyl groups. For Methyl 2-methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate, this step installs the methyl ester at position 4 and the ketone at position 7.

Critical Parameters :

Methylation at Position 2

The introduction of the methyl group at position 2 is achieved via alkylation using trimethyloxonium tetrafluoroborate. As demonstrated in the synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate, this reagent selectively methylates nitrogen atoms in aromatic systems. Applied to 6-azaindole intermediates, this method affords the 2-methyl derivative in 84% yield under inert atmospheric conditions.

Reaction Conditions :

Cyclization and Ring Closure Methodologies

Acid-Mediated Cyclization

Following alkylation, the linear intermediate undergoes cyclization in concentrated hydrochloric acid (3–5.5 M) at 40–55°C. This step forms the 6,7-dihydro-6-azaindole core by promoting intramolecular nucleophilic attack. The use of strong acids like H2SO4 or CF3COOH accelerates ring closure while minimizing byproducts.

Example Protocol :

Reductive Cyclization

An alternative approach involves hydrogenation of nitro precursors followed by cyclization. For 6-azaoxindole derivatives, hydrogenation over palladium catalysts converts nitro groups to amines, which spontaneously cyclize to form the dihydroazaindole scaffold. This method is particularly effective for introducing oxygenated substituents.

Optimized Conditions :

Functional Group Interconversion and Final Modification

Esterification and Hydrolysis

The methyl ester at position 4 is introduced via esterification of carboxylic acid intermediates. Using methanol and catalytic sulfuric acid under reflux achieves near-quantitative conversion. Conversely, hydrolysis with aqueous NaOH (2 M) regenerates the carboxylic acid for further derivatization.

Decarboxylation Challenges

Decarboxylation of azaindole-2-carboxylic acids is notoriously inefficient due to the electron-deficient pyridine ring. Successful protocols employ iodine-mediated decarboxylation of lithium salts, yielding 2,3-diiodo intermediates that are subsequently hydrogenated to remove iodine.

Purification and Crystallization Techniques

Salt Formation for Enhanced Purity

Crude 6-azaindole products are often purified as acid salts. For example, treatment with D-tartaric acid in acetone/water mixtures produces crystalline salts with >99% purity after recrystallization. This method avoids chromatography, making it scalable for industrial production.

Crystallization Protocol :

Solvent Selection for Recrystallization

Ethyl acetate/hexane mixtures are optimal for removing non-polar impurities, while isopropyl acetate/acetone systems resolve polar byproducts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Lithiation-Alkylation | 76–84 | 99 | Short sequence, high scalability | Requires cryogenic conditions |

| Reductive Cyclization | 65–72 | 95 | Mild conditions, functional group tolerance | Limited to nitro-containing precursors |

| Acid-Mediated Cyclization | 70–78 | 98 | Rapid kinetics | Corrosive reagents |

Chemical Reactions Analysis

Reduction Reactions

The oxo group at position 7 undergoes reduction to yield hydroxyl derivatives. For example, treatment with zinc powder and ammonium chloride in tetrahydrofuran (THF) selectively reduces the oxo group without affecting the ester functionality . This reaction is critical for modifying biological activity in downstream applications.

Key Data:

Ester Hydrolysis and Functionalization

The methyl ester at position 4 is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This intermediate serves as a precursor for amidation or coupling reactions to generate bioactive derivatives .

Example Pathway:

-

Hydrolysis : Methanol ester → Carboxylic acid (using H₂SO₄ or NaOH).

-

Derivatization : Carboxylic acid → Amides, acyl chlorides, or esters for further functionalization.

Electrophilic Substitution

The azaindole ring undergoes electrophilic substitution at activated positions. For instance, bromination using pyridinium bromide hydrobromide introduces bromine atoms at the 3-position, enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reaction Conditions:

-

Bromination : Pyridinium bromide hydrobromide in trimethyl carbinol, 40°C → 3-bromo derivative.

-

Post-Bromination Reduction : Zinc/ammonium chloride removes bromine, restoring the original structure .

Oxidative Transformations

While direct oxidation of the oxo group is less common, the aromatic system can undergo oxidative coupling or dehydrogenation under strong oxidizing agents (e.g., KMnO₄). Such reactions are pivotal for synthesizing fused heterocycles or quinone-like structures .

Comparative Reactivity:

| Position | Reactivity | Preferred Reagents |

|---|---|---|

| 3 | High (electrophilic substitution) | Br₂, HNO₃, SO₃H |

| 7 | Moderate (oxo group reduction) | Zn/NH₄Cl, LiAlH₄ |

| 4 | Low (ester hydrolysis) | H₂SO₄, NaOH |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate typically involves multi-step organic reactions, often starting from simpler azaindole derivatives. The compound's chemical properties include:

| Property | Value |

|---|---|

| Boiling Point | 522.8 ± 50.0 °C (Predicted) |

| Density | 1.354 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.59 ± 0.40 (Predicted) |

These properties indicate its stability under various conditions and its potential for further functionalization to enhance biological activity .

Antimicrobial Activity

Research has demonstrated that derivatives of azaindoles, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess potent antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the compound could be explored as a lead structure for developing new antibiotics .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of acetyl-CoA carboxylases (ACC), enzymes critical in fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis and may be beneficial in treating metabolic disorders like obesity and diabetes .

Anticancer Properties

The compound’s ability to modulate key metabolic pathways positions it as a candidate for anticancer drug development. By targeting cancer cell metabolism through ACC inhibition, it may help in reducing tumor growth and improving patient outcomes in various cancers .

Neuroprotective Effects

Recent studies suggest that azaindole derivatives can cross the blood-brain barrier, making them suitable for neurological applications. Preliminary findings indicate that compounds similar to this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Case Study 1: Antibacterial Efficacy

In a study conducted by Toja et al., derivatives of azaindoles were synthesized and tested for their antibacterial properties against gram-positive bacteria. The results indicated strong activity against MRSA strains, suggesting that modifications to the azaindole structure could enhance efficacy against resistant bacterial strains .

Case Study 2: Metabolic Disorders

Research focusing on ACC inhibitors has shown that azaindole derivatives can effectively reduce fatty acid synthesis in vitro and in vivo models. This positions this compound as a promising candidate for further development in metabolic disorder treatments .

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, inhibiting or activating their functions. For instance, it may inhibit viral replication by binding to viral enzymes or exhibit anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxo group and carboxylate ester make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications .

Biological Activity

Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate is a compound belonging to the azaindole family, which has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound has the following chemical structure:

Key Properties:

- Boiling Point: Approximately 522.8 °C (predicted) .

- Density: 1.354 g/cm³ (predicted) .

- pKa: 12.59 (predicted), indicating its basicity .

Antimicrobial Activity

Research has indicated that derivatives of azaindoles, including methyl 2-methyl-7-oxo compounds, exhibit significant antimicrobial properties. For instance, a study conducted by Toja et al. (1986) synthesized various derivatives and tested their antibacterial activity against different strains. While specific data on this compound was not detailed, the broader class of azaindole derivatives showed promising results against gram-positive bacteria .

Anticancer Activity

Recent studies have highlighted the anticancer potential of azaindole derivatives. In particular, compounds similar to methyl 2-Methyl-7-Oxo have been shown to inhibit cell proliferation in various cancer cell lines. For example, a compound from the same family demonstrated an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating strong inhibitory effects on cancer proliferation while sparing normal cells .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 2-Methyl-7-Oxo | MDA-MB-231 | 0.126 | |

| Related Azaindole Derivative | MCF-7 | 17.02 | |

| Related Azaindole Derivative | HT-1080 | 0.011–0.015 |

The mechanism by which methyl 2-methyl-7-oxo derivatives exert their biological effects is still under investigation. However, some studies have suggested that these compounds may act by inhibiting key enzymes involved in cancer cell proliferation and survival pathways, such as matrix metalloproteinases (MMPs) and cyclin-dependent kinases (CDKs) .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of methyl 2-methyl-7-Oxo with various biological targets. For instance, docking studies indicated potential binding to enoyl-acyl carrier protein reductase and anthranilate phosphoribosyltransferase, suggesting a multifaceted mechanism of action against microbial pathogens .

Case Studies

-

Case Study on Antimicrobial Efficacy:

A series of azaindole derivatives were tested for their antimicrobial efficacy against Mycobacterium tuberculosis strains. Some derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against susceptible strains, highlighting the potential for developing new anti-tubercular agents based on azaindole scaffolds . -

Case Study on Anticancer Potential:

In a study assessing various indole derivatives for anticancer activity, it was found that certain modifications to the azaindole structure significantly enhanced cytotoxicity against human cancer cell lines while maintaining low toxicity in normal cells .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the crystal structure of Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate?

- Methodological Answer : X-ray crystallography is the primary method. Data collection involves high-resolution diffraction experiments, followed by structure solution using direct methods (e.g., SHELXS/SHELXD ). Refinement is performed with SHELXL , which supports anisotropic displacement parameters and hydrogen bond analysis . Visualization and validation of the final structure can be achieved using ORTEP-3 to generate thermal ellipsoid plots and assess geometric accuracy .

Q. How can researchers confirm the hydrogen bonding network in the crystal lattice of this compound?

- Methodological Answer : Hydrogen bond geometry (donor-acceptor distances and angles) is extracted from refined crystallographic data. Tools like SHELXL calculate these parameters automatically . For systematic classification, graph set analysis (as described by Bernstein et al.) is applied to categorize motifs (e.g., chains, rings) and infer supramolecular interactions .

Advanced Research Questions

Q. How can graph set analysis resolve contradictions in hydrogen bond geometry between experimental and computational models?

- Methodological Answer : Discrepancies often arise from differences in environment (solid-state vs. gas-phase). After experimental validation via crystallography, compare computational results (DFT/MD simulations) with observed graph sets . For example, if a simulated dimeric motif conflicts with crystallographic chain motifs, reassess solvent effects or lattice constraints. Statistical tools (e.g., R-factors in SHELXL) quantify agreement between models .

Q. What methodologies are used to quantify ring puckering in the 6-azaindole moiety, and how does puckering influence electronic properties?

- Methodological Answer : Apply Cremer-Pople puckering coordinates to analyze nonplanarity . Calculate displacement parameters (e.g., total puckering amplitude Q) from crystallographic data. For electronic effects, combine these metrics with DFT calculations (e.g., NBO analysis) to correlate puckering with conjugation disruption or dipole moment changes. Example workflow:

- Step 1 : Extract atomic coordinates from SHELXL output .

- Step 2 : Compute Q and phase angles using the Cremer-Pople algorithm .

- Step 3 : Cross-reference with spectroscopic data (e.g., NMR coupling constants) to validate conformational trends.

Key Considerations for Experimental Design

- Crystallization : Optimize solvent polarity (e.g., DMF/water mixtures) to stabilize hydrogen bonds while minimizing disorder.

- Data Contradictions : If refinement residuals () exceed 5%, re-exclude outliers or test for twinning using SHELXL .

- Advanced Modeling : For dynamic puckering analysis, pair X-ray data with variable-temperature XRD or molecular dynamics simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.